An In-depth Technical Guide to 4-(2-Carboxyvinyl)benzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(2-Carboxyvinyl)benzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Carboxyvinyl)benzoic acid, also known by its IUPAC name 4-[(E)-2-carboxyethenyl]benzoic acid and often referred to as 4-carboxycinnamic acid, is a bifunctional organic compound that has garnered significant interest in the fields of materials science, supramolecular chemistry, and organic synthesis. Its rigid, conjugated structure, featuring a benzoic acid moiety linked to an acrylic acid via a vinyl bridge, provides a unique platform for the rational design of advanced materials with tailored properties.[1]
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(2-carboxyvinyl)benzoic acid, detailed spectroscopic analysis, a validated synthesis protocol, and a discussion of its current and potential applications, with a particular focus on its role as a versatile building block in the construction of Metal-Organic Frameworks (MOFs).
Physicochemical Properties
The distinct molecular architecture of 4-(2-carboxyvinyl)benzoic acid, with two carboxylic acid groups offering different spatial orientations, governs its physical and chemical behavior.
| Property | Value | Source |
| CAS Number | 19675-63-9 | [1] |
| Molecular Formula | C₁₀H₈O₄ | [2] |
| Molecular Weight | 192.17 g/mol | [2] |
| Melting Point | >300 °C | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as DMSO, DMF, and methanol.[1][4] | |
| pKa | Estimated to be similar to benzoic acid (pKa ≈ 4.2), with two distinct dissociation constants for the two carboxylic acid groups. |
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of 4-(2-carboxyvinyl)benzoic acid is essential for its identification and characterization in various applications.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of trans-4-(2-carboxyvinyl)benzoic acid, typically recorded in deuterated methanol (Methanol-d₄), provide detailed information about its molecular structure.[5]
¹H NMR (Methanol-d₄): The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic, vinylic, and carboxylic acid protons. The coupling constants of the vinylic protons are indicative of the trans configuration of the double bond.
¹³C NMR (Methanol-d₄): The carbon NMR spectrum displays signals for the two non-equivalent carboxyl carbons, the aromatic carbons, and the vinylic carbons, confirming the overall carbon framework of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 4-(2-carboxyvinyl)benzoic acid exhibits characteristic absorption bands that are indicative of its functional groups.[6]
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[7]
-
C=O Stretch: A strong, sharp absorption peak around 1700-1680 cm⁻¹ corresponds to the C=O stretching vibration of the conjugated carboxylic acid.[7]
-
C=C Stretch: Absorption bands in the region of 1625-1640 cm⁻¹ are attributed to the C=C stretching of the vinyl group and the aromatic ring.
-
C-O Stretch: A prominent band between 1320 and 1210 cm⁻¹ is assigned to the C-O stretching of the carboxylic acid group.[7]
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 4-(2-carboxyvinyl)benzoic acid in solution is expected to show strong absorption bands in the ultraviolet region, arising from the π-π* transitions within the extended conjugated system. By analogy to benzoic acid, which has absorption maxima around 230 nm and 274 nm, 4-(2-carboxyvinyl)benzoic acid is predicted to have similar absorption bands, likely red-shifted due to the extended conjugation of the carboxyvinyl group.[8]
Synthesis of 4-(2-Carboxyvinyl)benzoic Acid
The most common and efficient method for the synthesis of 4-(2-carboxyvinyl)benzoic acid is the Knoevenagel-Doebner condensation. This reaction involves the condensation of 4-formylbenzoic acid with malonic acid in the presence of a basic catalyst, typically pyridine with a catalytic amount of piperidine.[1][9]
Caption: Knoevenagel-Doebner synthesis of 4-(2-carboxyvinyl)benzoic acid.
Detailed Experimental Protocol: Knoevenagel-Doebner Synthesis
This protocol outlines a typical laboratory-scale synthesis of 4-(2-carboxyvinyl)benzoic acid.
Materials:
-
4-Formylbenzoic acid
-
Malonic acid[10]
-
Pyridine[10]
-
Piperidine[10]
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-formylbenzoic acid and malonic acid (typically in a 1:1.1 molar ratio) in pyridine.[11]
-
Add a catalytic amount of piperidine (a few drops) to the reaction mixture.[11]
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[12]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the white precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining pyridine and other impurities.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 4-(2-carboxyvinyl)benzoic acid.
-
Dry the purified product under vacuum.
Reactivity and Applications
The dual carboxylic acid functionality and the rigid, conjugated backbone of 4-(2-carboxyvinyl)benzoic acid make it a highly valuable component in the construction of supramolecular architectures and functional materials.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The primary application of 4-(2-carboxyvinyl)benzoic acid is as an organic linker in the synthesis of MOFs and coordination polymers.[1] The ability of its two carboxylate groups to coordinate with metal ions or clusters leads to the formation of extended, porous crystalline networks. The rigidity and defined geometry of the linker allow for precise control over the resulting framework's topology and pore environment.
MOFs constructed from this linker have shown promise in various applications, including:
-
Gas Storage and Separation: The high surface area and tunable pore sizes of these MOFs make them excellent candidates for the storage of gases like hydrogen and methane, as well as for the separation of gas mixtures.
-
Catalysis: The porous nature of the frameworks allows for the encapsulation of catalytically active species, leading to size-selective and shape-selective catalysts.
-
Sensing: The luminescence properties of some MOFs incorporating this linker can be modulated by the presence of specific analytes, enabling their use as chemical sensors.
Caption: Role of 4-(2-carboxyvinyl)benzoic acid in MOF synthesis.
Safety and Handling
4-(2-carboxyvinyl)benzoic acid should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:
-
Wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
-
Working in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoiding contact with skin and eyes.
Conclusion
4-(2-Carboxyvinyl)benzoic acid is a versatile and valuable building block in modern chemistry. Its well-defined structure, coupled with its dual functionality, provides a powerful tool for the design and synthesis of advanced materials with a wide range of applications. The continued exploration of its properties and reactivity is expected to lead to the development of new and innovative materials for addressing challenges in energy, environment, and health.
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